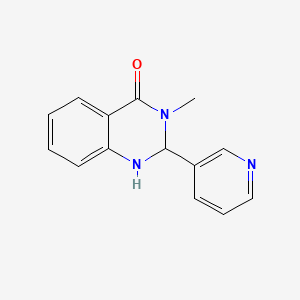

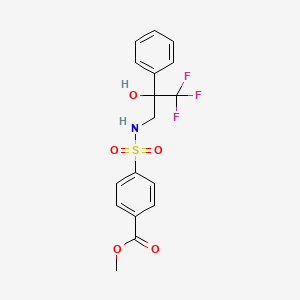

3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one” is a complex organic compound that contains a quinazolinone core structure. Quinazolinones are a class of organic compounds with a wide range of pharmacological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinazolinones can undergo a variety of reactions, including oxidation, reduction, and various types of substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally .

Applications De Recherche Scientifique

Insecticidal Activity

A derivative of 3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one demonstrated significant insecticidal activity. The specific compound, synthesized through a nine-step procedure, showed a 100% mortality rate at 1ppm against Plutella xylostella (Cong, Jiang, & Cheng, 2021).

Electroluminescence in OLEDs

Research on orange-red iridium(III) complexes for OLEDs included a study of pyrazol-pyridine ligands related to this compound. These complexes showed high phosphorescence quantum yields and were used in OLED devices, achieving a maximum external quantum efficiency of 30.65% (Su et al., 2021).

Photostability of Ruthenium(II) Complexes

A study on ruthenium(II) complexes containing pyridyltriazole ligands, which include derivatives of this compound, found that these complexes' photostability could be adjusted by pH. The photostability increases when the triazole ligand is deprotonated (Keyes et al., 1996).

Fluorescence Sensing of Cu2+ Ions

A dihydroquinazolinone derivative, structurally related to this compound, was developed as a sensor for Cu2+ ions. This sensor demonstrated "turn-off" type paramagnetic fluorescence quenching towards Cu2+ ions and could detect nanomolar levels of these ions in tap water (Borase, Thale, & Shankarling, 2016).

Synthesis Methodology

A green, one-pot synthesis method for substituted 2,3-dihydroquinazolin-4(1H)-ones was developed, showcasing the efficiency of solvent-free conditions in synthesizing derivatives of this compound (Azimi & Azizian, 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-methyl-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-17-13(10-5-4-8-15-9-10)16-12-7-3-2-6-11(12)14(17)18/h2-9,13,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAUTLZHYPJPAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC=CC=C2C1=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

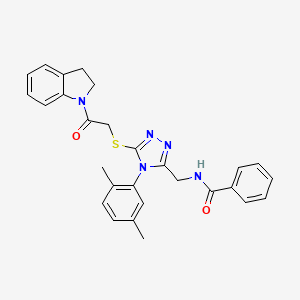

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2436761.png)

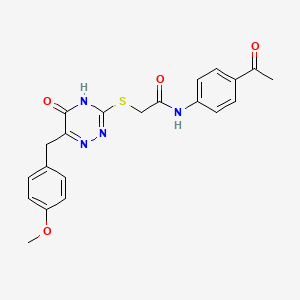

![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2436763.png)

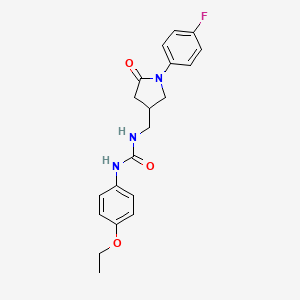

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2436771.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

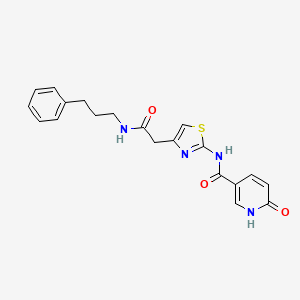

![4-[1-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2436774.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2436777.png)

![4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2436780.png)

![N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2436781.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436783.png)